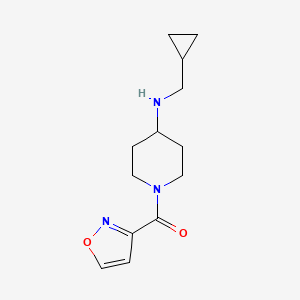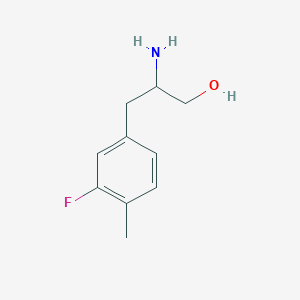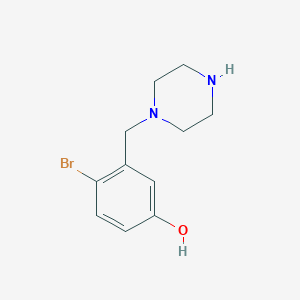
N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylméthyl)-1-(1,2-oxazole-3-carbonyl)pipéridin-4-amine est un composé organique synthétique qui présente un cycle pipéridine substitué par un groupe cyclopropylméthyle et un groupe oxazole carbonyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Matières premières : La synthèse commence généralement avec des dérivés de pipéridine disponibles dans le commerce.
Cyclopropylméthylation : Le cycle pipéridine est d'abord fonctionnalisé avec un groupe cyclopropylméthyle. Cela peut être réalisé par des réactions de substitution nucléophile utilisant des halogénures de cyclopropylméthyle dans des conditions basiques.
Carbonylation de l'oxazole : L'introduction du groupe oxazole carbonyle est généralement effectuée par des réactions d'acylation. Cela implique l'utilisation de chlorure de 1,2-oxazole-3-carbonyle en présence d'une base comme la triéthylamine.
Couplage final : L'étape finale consiste à coupler la pipéridine cyclopropylméthylée avec le dérivé oxazole carbonyle dans des conditions appropriées pour obtenir le composé cible.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l'optimisation des voies de synthèse susmentionnées pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP).
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle pipéridine, conduisant à la formation de N-oxydes.
Réduction : Les réactions de réduction peuvent cibler le cycle oxazole, conduisant potentiellement à des produits d'ouverture de cycle ou d'hydrogénation.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe cyclopropylméthyle.
Réactifs et conditions courants
Oxydation : Réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) dans des conditions douces.
Réduction : Hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) ou de l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Halogénures d'alkyle ou sulfonates en présence de bases fortes comme l'hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu).
Principaux produits
Oxydation : N-oxydes et autres dérivés oxydés.
Réduction : Produits réduits ou à cycle ouvert de la partie oxazole.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie
Intermédiaires de synthèse : Utilisés comme intermédiaires dans la synthèse de molécules plus complexes.
Biologie
Inhibition enzymatique : Étudié pour son potentiel à inhiber des enzymes spécifiques, ce qui en fait un candidat pour le développement de médicaments.
Liaison aux récepteurs : Étudié pour sa capacité à se lier à certains récepteurs biologiques, influençant les processus cellulaires.
Médecine
Développement de médicaments : Exploré comme composé principal dans le développement de nouveaux produits pharmaceutiques, en particulier pour ses effets thérapeutiques potentiels.
Pharmacocinétique : Recherche sur ses propriétés d'absorption, de distribution, de métabolisme et d'excrétion (ADME).
Industrie
Science des matériaux :
Produits agrochimiques : Étudié pour son utilisation dans le développement de nouveaux produits agrochimiques.
Mécanisme d'action
Le mécanisme d'action de N-(cyclopropylméthyl)-1-(1,2-oxazole-3-carbonyl)pipéridin-4-amine implique son interaction avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs. Le groupe cyclopropylméthyle et la partie oxazole carbonyle jouent un rôle crucial dans la liaison à ces cibles, modulant leur activité et conduisant aux effets biologiques souhaités. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential therapeutic effects.
Pharmacokinetics: Research into its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science:
Agrochemicals: Investigated for use in the development of new agrochemical products.
Mécanisme D'action
The mechanism of action of N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The cyclopropylmethyl group and oxazole carbonyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(cyclopropylméthyl)-1-(1,2-oxazole-3-carbonyl)pipéridine : Manque le groupe amine, ce qui peut affecter son activité biologique.
N-(cyclopropylméthyl)-1-(1,2-oxazole-3-carbonyl)pipéridin-4-ol : Contient un groupe hydroxyle au lieu d'une amine, ce qui peut modifier sa réactivité et ses interactions.
N-(cyclopropylméthyl)-1-(1,2-oxazole-3-carbonyl)pipéridin-4-carboxamide : Présente un groupe carboxamide, ce qui peut influencer ses propriétés pharmacocinétiques.
Unicité
N-(cyclopropylméthyl)-1-(1,2-oxazole-3-carbonyl)pipéridin-4-amine est unique en raison de la présence à la fois du groupe cyclopropylméthyle et de la partie oxazole carbonyle, qui confèrent des propriétés chimiques et biologiques spécifiques. Ces caractéristiques structurelles en font un composé polyvalent pour diverses applications dans la recherche scientifique et l'industrie.
Propriétés
Formule moléculaire |
C13H19N3O2 |
|---|---|
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
[4-(cyclopropylmethylamino)piperidin-1-yl]-(1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C13H19N3O2/c17-13(12-5-8-18-15-12)16-6-3-11(4-7-16)14-9-10-1-2-10/h5,8,10-11,14H,1-4,6-7,9H2 |
Clé InChI |
RECGUJYXMBTNRB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC2CCN(CC2)C(=O)C3=NOC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)


![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)



![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)





